

An In-depth Technical Guide to Tetramethylsuccinonitrile (CAS 3333-52-6)

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Compound of Interest

Compound Name: Tetramethylsuccinonitrile

Cat. No.: B1209541

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetramethylsuccinonitrile** (TMSN), a significant organic compound with diverse applications and notable toxicological properties. This document consolidates key data on its chemical and physical characteristics, toxicological profile, metabolic fate, and relevant experimental methodologies, presented in a clear and accessible format for technical audiences.

Chemical and Physical Properties

Tetramethylsuccinonitrile, with the CAS number 3333-52-6, is a colorless and odorless solid. [1][2] It is a dinitrile with the chemical formula $C_8H_{12}N_2$. [1] TMSN is known to be insoluble in water. [2] It is a combustible solid, and upon heating, it decomposes to produce toxic fumes, including cyanides and nitrogen oxides. [3][4]

Property	Value	Source(s)
Molecular Formula	C8H12N2	[1][5][6][7][8][9][10]
Molecular Weight	136.19 g/mol	[5][7][8][9]
Appearance	Colorless crystals, White crystals, Colorless solid	[1][2][3]
Odor	Odorless	[2][11]
Melting Point	168°C	[12]
Boiling Point	264.2°C at 760 mmHg	[12]
Solubility in Water	Insoluble	[2]
Purity	>98.0% (N)	[13]

Toxicological Profile

Tetramethylsuccinonitrile is a highly toxic compound with acute effects on the central nervous system, liver, and kidneys.[5][7][11] It can be absorbed into the body through inhalation, skin contact, and ingestion.[3][4] High exposure can lead to severe symptoms such as headache, nausea, dizziness, convulsions, and coma.[11]

Acute Toxicity

Species	Route	LD50	Source(s)
Rat	Oral	38.9 ± 7.4 mg/kg	[14][15]

Subchronic Toxicity

A series of 90-day subchronic toxicity studies were conducted on Sprague-Dawley-derived albino rats.[14][15] In these studies, TMSN was administered by intubation in corn oil solutions.[14][15] Key findings from these studies include:

- **Weight Gain:** Significant reductions in weight gain were observed at doses of 10 and 3 mg/kg/day.[15]

- Organ Weights: Increased absolute and relative liver weights were noted at 10 mg/kg in both sexes and at 3 mg/kg in males.[\[15\]](#) Increased absolute and relative kidney weights were observed in all male test groups.[\[15\]](#)
- Histopathology: Treatment-related morphological lesions, characterized as tubular nephrosis, were observed in all male test groups but not in females.[\[15\]](#) These renal lesions were observed down to a dose of 0.1 mg/kg.[\[15\]](#)
- No-Effect Level: A no-effect level for renal lesions was established at 0.01 mg/kg.[\[15\]](#)
- Reversibility: The tubular nephrosis produced by subchronic exposure was found to be reversible in male rats.[\[15\]](#)

Experimental Protocols

Subchronic Toxicity Study in Rats

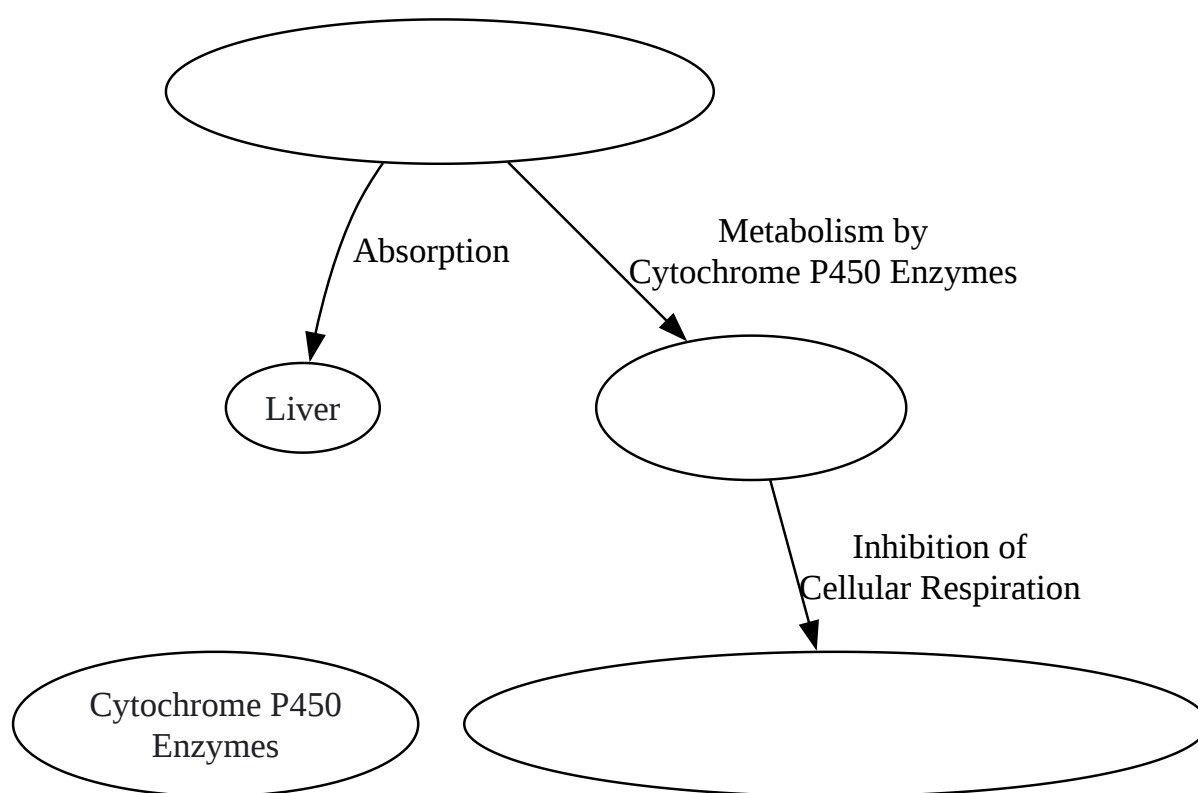
The following is a generalized methodology based on the described 90-day subchronic toxicity studies:[\[14\]](#)[\[15\]](#)

- Animal Model: Sprague-Dawley-derived albino rats were used.
- Test Substance Administration: **Tetramethylsuccinonitrile** was dissolved in corn oil and administered via oral intubation.
- Dose Groups: Multiple dose groups were established, including a control group receiving only the vehicle (corn oil). Example dose levels were 0, 1, 3, and 10 mg/kg/day.
- Duration: The study was conducted over a period of 90 days.
- Parameters Monitored:
 - In-life: Survival, demeanor, body weight, and food consumption were monitored throughout the study.
 - Clinical Pathology: Hematology and urinalysis were performed. Fasting blood glucose was also measured.

- Gross Pathology: At the end of the study, a complete necropsy was performed, and organ weights (liver, kidneys) were recorded.
- Histopathology: Tissues, particularly from the liver and kidneys, were collected, processed, and examined microscopically for pathological changes.
- Data Analysis: Statistical analysis was performed to compare the treated groups with the control group to identify any significant treatment-related effects.

Metabolic Pathway and Mechanism of Toxicity

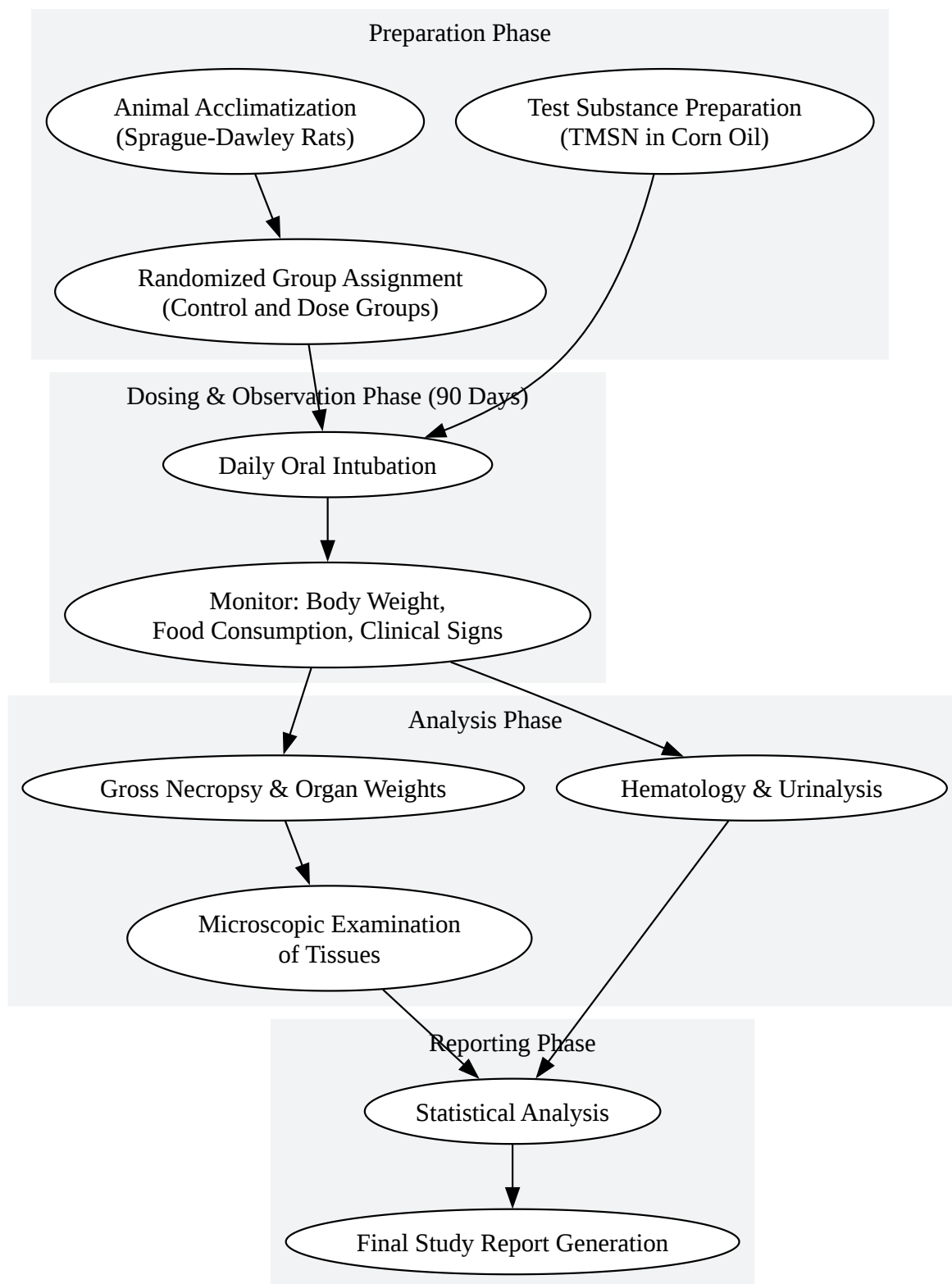
The toxicity of **Tetramethylsuccinonitrile** is linked to its metabolism. Organic nitriles like TMSN are metabolized in the liver by cytochrome P450 enzymes, which convert them into cyanide ions.[3] Cyanide is a potent toxin that is rapidly absorbed and distributed throughout the body.[3] The primary mechanism of cyanide toxicity involves the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic hypoxia.



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Experimental Workflow: Subchronic Toxicity Study

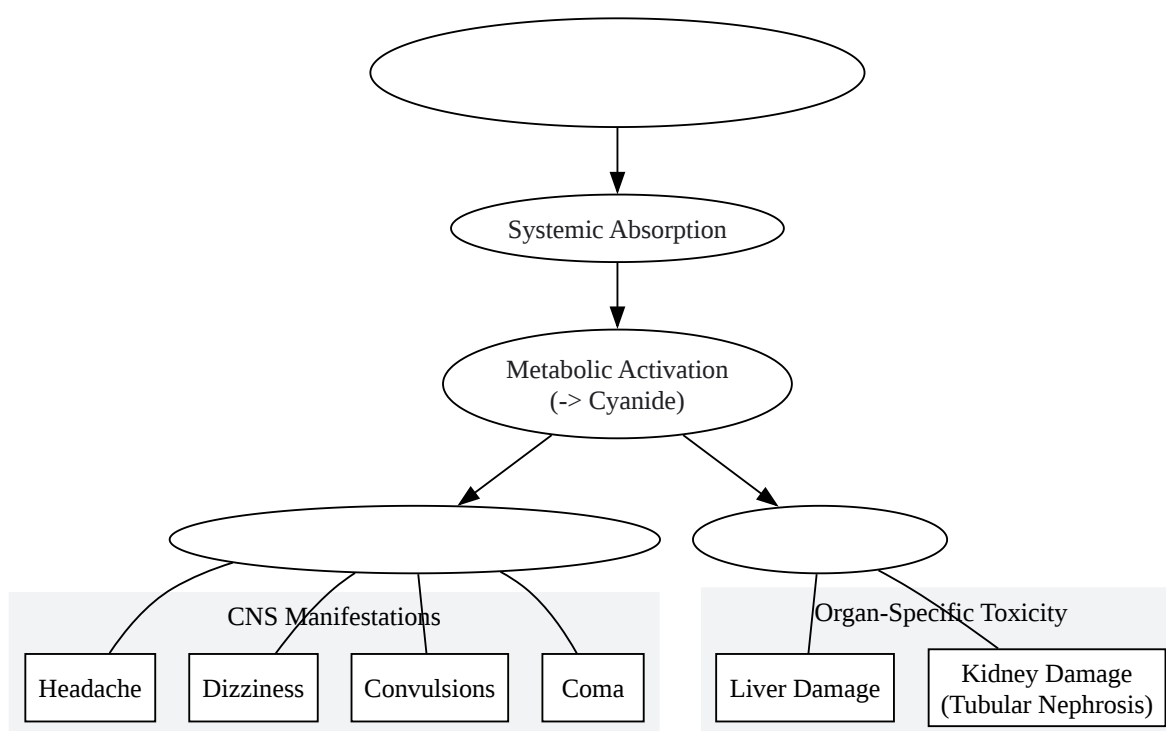
The following diagram illustrates a typical workflow for conducting a subchronic toxicity study of a chemical substance like **Tetramethylsuccinonitrile**.



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Toxicological Effects Relationship

The exposure to **Tetramethylsuccinonitrile** leads to a cascade of toxicological effects, primarily targeting the central nervous system and vital organs.



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Applications

Tetramethylsuccinonitrile is primarily encountered as a decomposition product of the radical initiator 2,2'-azobis(isobutyronitrile) (AIBN), which is widely used in the production of polymers like PVC foam.[1][3][11] It is also used as a reactant in the synthesis of other organic compounds, such as 3,4-Dihydro-3H-pyrrol-2-imines and phenyl-substituted metal-free fused tetraazachlorins.[2][7] Additionally, TMSN has been investigated for its properties as a solid

plasticizer in polymer blends for applications such as redox mediators in solid polymer electrolytes.[16]

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